REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[NH2:9])[CH:2]=1.N#CBr.C([OH:19])C>>[NH:9]1[C:8]2[C:7](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:3]([CH:4]=[CH:5][CH:6]=[O:19])=[CH:2]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction is then quenched via addition of 50 mL saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×50 mL dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers are washed 3×100 mL saturated NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous Na2SO4 and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
The crude residue is further purified via column chromatography over silica
|
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |